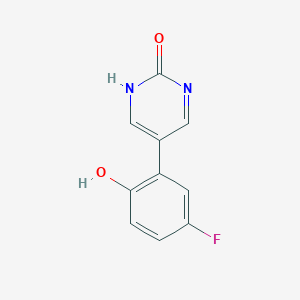

5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one

Beschreibung

Significance of Pyrimidinone Derivatives in Medicinal Chemistry

Pyrimidinone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of pharmacological properties. mdpi.comresearchgate.netmdpi.com Their structural resemblance to the nucleobases found in DNA and RNA allows them to interact with various biological targets, leading to a diverse range of therapeutic applications. researchgate.net

One of the most notable areas where pyrimidinone derivatives have made a substantial impact is in oncology. The well-known anticancer drug 5-fluorouracil (B62378), which incorporates a related pyrimidine (B1678525) scaffold, serves as a classic example of the potent cytotoxic effects that can be achieved with this class of compounds. researchgate.net More contemporary research has revealed that substituted pyrimidinones (B12756618) can exhibit significant anticancer activity against various cancer cell lines, including breast, liver, and lung cancer. mdpi.comnih.gov

Beyond their use in cancer chemotherapy, pyrimidinone derivatives have demonstrated efficacy as antiviral, antibacterial, and anti-inflammatory agents. mdpi.comresearchgate.netmdpi.com Their ability to modulate the activity of key enzymes and receptors has led to their investigation in the treatment of a host of diseases. For instance, certain pyrimidinone analogs have shown promise as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov The broad utility of the pyrimidinone scaffold is further underscored by its presence in drugs targeting cardiovascular diseases and disorders of the central nervous system. researchgate.netnih.gov

The continued exploration of pyrimidinone derivatives in medicinal chemistry is driven by the potential to discover novel therapeutic agents with improved efficacy and selectivity. The adaptability of the pyrimidinone ring system to chemical modification allows for the fine-tuning of its pharmacological profile, making it an attractive template for drug design and development. mdpi.com

Rationale for Academic Research on 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the established importance of its constituent chemical motifs. The structure of this compound, featuring a pyrimidinone core substituted with a fluorinated hydroxyphenyl group at the 5-position, suggests several avenues of scientific inquiry.

The presence of the 5-aryl substituent is a key feature that often imparts significant biological activity to the pyrimidinone scaffold. Research on related 5-aryl pyrimidinone derivatives has indicated their potential as potent and selective inhibitors of various enzymes and receptors. nih.gov The specific nature of the aryl group, in this case, a 5-fluoro-2-hydroxyphenyl moiety, is of particular interest. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.

The synthesis of 5-aryl pyrimidinones can be achieved through various established synthetic methodologies. One common approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the C-C bond between the pyrimidinone ring and the aryl group. researchgate.netmdpi.commdpi.com The Biginelli reaction is another powerful one-pot synthesis for creating the core dihydropyrimidinone structure, which can then be further modified. researchgate.netrsc.org

The potential physicochemical properties of this compound, such as its solubility, lipophilicity, and electronic distribution, would be of fundamental interest in its academic evaluation. These properties, which can be predicted to some extent based on its structure, would govern its behavior in biological systems and its suitability as a drug candidate. The combination of the electron-withdrawing fluorine atom and the hydrogen-bond-donating hydroxyl group on the phenyl ring, coupled with the pyrimidinone core, suggests a molecule with a nuanced electronic and steric profile that could lead to unique biological activities.

The academic pursuit of understanding compounds like this compound is driven by the quest for new chemical entities with novel therapeutic potential. Its structure represents a logical combination of pharmacophoric features that have proven to be valuable in the design of bioactive molecules.

Interactive Data Tables

While specific experimental data for this compound is not available, the following table provides a conceptual framework for the types of data that would be collected and analyzed in its academic investigation, based on general knowledge of similar compounds.

Table 1: Hypothetical Physicochemical Properties

| Property | Predicted Value/Range | Significance |

| Molecular Weight | ~220.18 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |

| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability and oral absorption. |

| Hydrogen Bond Donors | 2 | The hydroxyl and N-H groups can form key interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | The carbonyl, ring nitrogen, and fluorine atoms can accept hydrogen bonds. |

| pKa | ~7-9 (pyrimidinone N-H), ~9-10 (phenol) | Influences ionization state at physiological pH, affecting solubility and target binding. |

Table 2: Potential Areas of Biological Investigation

| Biological Target/Assay | Rationale |

| Kinase Inhibition Assays | Many 5-aryl pyrimidinones exhibit kinase inhibitory activity, relevant to cancer therapy. |

| Cyclooxygenase (COX) Inhibition Assays | The hydroxyphenyl moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). |

| iNOS Inhibition Assays | Pyrimidinone derivatives have shown potential as iNOS inhibitors. nih.gov |

| In Vitro Cytotoxicity Assays | To assess potential anticancer activity against various cancer cell lines. |

| Antimicrobial Susceptibility Testing | The pyrimidinone scaffold is a known antimicrobial pharmacophore. |

Eigenschaften

IUPAC Name |

5-(5-fluoro-2-hydroxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-2-9(14)8(3-7)6-4-12-10(15)13-5-6/h1-5,14H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDAQSBUYSPYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CNC(=O)N=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686801 | |

| Record name | 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111108-98-5 | |

| Record name | 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 5 5 Fluoro 2 Hydroxyphenyl Pyrimidin 2 1h One and Analogous Compounds

Positional and Substituent Effects on Biological Activity within the Pyrimidinone Nucleus

Research on various pyrimidine-based compounds has consistently demonstrated that even minor alterations to the substitution pattern can lead to significant changes in potency and selectivity. For instance, the introduction of different functional groups at the C5-position of the pyrimidinone ring has been shown to modulate a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov The electron-donating or electron-withdrawing nature of these substituents can alter the reactivity of the pyrimidine (B1678525) ring and its ability to engage with biological targets. scialert.net

The following table summarizes the general influence of substituents at various positions of the pyrimidine ring on its biological activity, based on findings from a range of studies on pyrimidine derivatives.

Role of the Fluorine Atom in Modulating Bioactivity

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov In the context of 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one, the fluorine atom on the phenyl ring plays a multifaceted role in modulating its bioactivity.

Electronic Effects and Electronegativity

Fluorine is the most electronegative element, and its introduction into an organic molecule induces strong electronic effects. tandfonline.comnih.gov The high electronegativity of fluorine (3.98 on the Pauling scale) leads to a significant polarization of the carbon-fluorine (C-F) bond, creating a localized dipole moment. nih.gov This, in turn, can influence the acidity or basicity of nearby functional groups, a property critical for drug-receptor interactions and bioavailability. tandfonline.commdpi.com

The electron-withdrawing nature of the fluorine atom can also impact the electron density of the adjacent aromatic ring, potentially altering its interactions with biological targets. researchgate.net This modification of the electronic landscape can enhance binding affinity and potency. mdpi.com

C-F Bond Strength and Metabolic Stability Implications

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. tandfonline.comhyphadiscovery.com This inherent strength often translates to increased metabolic stability. nih.govnih.gov By replacing a metabolically susceptible C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism by cytochrome P450 enzymes. tandfonline.com This can lead to a longer half-life and improved bioavailability of the drug molecule. nih.gov While the C-F bond is generally stable, instances of in vivo cleavage have been reported, highlighting the complexity of drug metabolism. hyphadiscovery.comnih.gov

Influence of the Hydroxyphenyl Moiety on Molecular Recognition and Activity

The 2-hydroxyphenyl group in this compound is a critical pharmacophoric element that significantly influences its interaction with biological targets. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, enabling the formation of crucial hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov

The position of the hydroxyl group is also paramount. An ortho-hydroxyl group, as seen in the subject compound, can participate in intramolecular hydrogen bonding with the pyrimidinone ring, which can influence the molecule's conformation and, consequently, its binding affinity. Furthermore, the phenolic hydroxyl group can play a direct role in the mechanism of action, for instance, by chelating with metal ions in metalloenzymes or by participating in proton transfer reactions.

The following table illustrates the potential hydrogen bonding interactions of the hydroxyphenyl moiety.

Conformational Analysis and Tautomerism in Relation to Pharmacological Profiles

The three-dimensional shape of a molecule is a key determinant of its biological activity. Conformational analysis of pyrimidinone derivatives reveals that the rotational freedom around the bond connecting the phenyl and pyrimidinone rings can lead to different spatial arrangements. nih.gov The presence of substituents, such as the ortho-hydroxyl group, can restrict this rotation and favor a specific, biologically active conformation. nih.gov

Ligand-Target Interaction Dynamics and Specificity

These interactions can include:

Hydrogen bonds: Formed by the pyrimidinone ring nitrogens and carbonyl oxygen, as well as the hydroxyl group of the phenyl ring.

π-π stacking: Interactions between the aromatic pyrimidinone and phenyl rings with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov

Hydrophobic interactions: Involving the nonpolar regions of the molecule.

Halogen bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom, which can contribute to binding affinity.

The precise nature and geometry of these interactions determine the binding affinity and specificity of the compound for its target, ultimately defining its pharmacological effect. Understanding these dynamics at a molecular level is crucial for the rational design of more potent and selective analogs.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for studying the structural and spectral properties of organic compounds. These methods allow for the detailed investigation of a molecule's electronic ground state and are used to calculate a wide range of properties. The Quantum Theory of Atoms in Molecules (QTAIM) further complements this by partitioning the molecular electron density to define atomic basins and analyze the nature of chemical bonds.

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule, which is key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would likely be distributed over the electron-deficient pyrimidinone ring system. This distribution dictates that the molecule would donate electrons from the hydroxyphenyl moiety in reactions with electrophiles and accept electrons at the pyrimidine (B1678525) ring in reactions with nucleophiles.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating ability. Higher energy indicates a stronger tendency to donate electrons. | Primarily localized on the hydroxyphenyl group, indicating this region's role in electrophilic reactions. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability. Lower energy indicates a stronger tendency to accept electrons. | Likely distributed across the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A smaller gap implies higher chemical reactivity and lower kinetic stability. | The magnitude of the gap would quantify the overall reactivity of the molecule. |

Natural Bond Orbital (NBO) Analysis Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. This method provides detailed insights into atomic charges, hybridization, and the delocalization of electron density through donor-acceptor (bond-antibond) interactions. Weak occupancies in antibonding orbitals signal departures from an idealized Lewis structure, indicating delocalization effects. For the title compound, NBO analysis would quantify the hybridization of the atoms and the nature of the covalent bonds, as well as the delocalization effects between the phenyl and pyrimidine rings.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is mapped onto a surface of constant electron density, using a color scale to represent the electrostatic potential.

Red, Orange, Yellow Regions : Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue Regions : Indicate positive potential, representing electron-poor areas that are susceptible to nucleophilic attack.

Green Regions : Indicate neutral or near-zero potential.

In this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the fluorine atom, due to their high electronegativity. These sites would be the primary targets for electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the N-H protons of the pyrimidine ring, identifying them as sites for nucleophilic interaction.

Conceptual DFT provides a range of descriptors for chemical reactivity, with Fukui functions being particularly important for identifying specific atomic sites prone to reaction. The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.

f+ : Indicates reactivity towards a nucleophilic attack (electron acceptance). A higher value suggests a greater susceptibility for an atom to accept an electron.

f- : Indicates reactivity towards an electrophilic attack (electron donation). A higher value suggests a greater tendency for an atom to donate an electron.

For the title compound, the atoms in the pyrimidine ring are expected to have higher f+ values, marking them as sites for nucleophilic attack. The atoms in the hydroxyphenyl ring, especially the oxygen and the carbon atoms ortho and para to the hydroxyl group, would likely exhibit higher f- values, marking them as sites for electrophilic attack.

| Atomic Site | Predicted f+ Value | Predicted f- Value | Inferred Reactivity |

|---|---|---|---|

| Pyrimidine Ring Carbons/Nitrogens | High | Low | Susceptible to nucleophilic attack |

| Hydroxyl Oxygen | Low | High | Susceptible to electrophilic attack |

| Fluorine Atom | Low | High | Contributes to electron density, potential electrophilic site |

| Hydroxyphenyl Ring Carbons | Low | Moderate to High | Susceptible to electrophilic attack |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with the surrounding environment, such as a solvent.

Molecules are not static entities but are in constant motion, exploring various three-dimensional arrangements or conformations. MD simulations are an effective tool for exploring the conformational space of flexible molecules. For this compound, the primary source of flexibility is the rotation around the single bond connecting the phenyl and pyrimidine rings. MD simulations would sample the potential energy surface associated with this rotation, identifying low-energy, stable conformers and the energy barriers between them. This information is critical as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Chemical and biological processes predominantly occur in solution, and the solvent can significantly influence a molecule's properties, conformation, and reactivity. Computational models account for these solvent effects in two primary ways:

Explicit Solvent Models : Individual solvent molecules (e.g., water) are included in the simulation box, providing a detailed, atomistic description of solute-solvent interactions.

Implicit Solvent Models (Continuum Models) : The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and captures the bulk electrostatic effects of the solvent.

MD simulations employing these models would reveal how the presence of a solvent, such as water, affects the conformational preferences and electronic properties of this compound. For instance, polar solvents would likely stabilize conformations that have a larger dipole moment.

Molecular Docking and Virtual Screening Studies

Prediction of Binding Modes and Affinities

No published data is available that specifically details the prediction of binding modes and affinities for this compound.

Identification of Potential Biological Targets

There are no virtual screening studies in the available literature that identify potential biological targets for this compound.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

A specific non-covalent interaction analysis for this compound has not been reported in scientific literature.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical and mechanistic biological investigations of the specific chemical compound “this compound” according to the provided outline.

The search did not yield specific studies detailing this compound's effects on:

Cell cycle regulation and arrest

Apoptosis induction pathways

Inhibition of key enzymes and signaling pathways (CDK, MEK1/2, PARP, Thymidylate Synthase, Topoisomerase 1, MMPs)

Microtubule dynamics

Preclinical efficacy in relevant biological models

Antimicrobial activities

While research exists for structurally related compounds, such as the widely studied chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) and other pyrimidine derivatives, the strict requirement to focus solely on "this compound" cannot be met. Extrapolating data from different molecules would be scientifically inaccurate, as minor structural changes can lead to significant differences in biological activity and mechanisms of action.

Therefore, an article that adheres to the user's specific and exclusive focus on "this compound" cannot be constructed at this time. Further research and publication on this particular compound are needed before a comprehensive summary of its biological activities can be compiled.

Preclinical and Mechanistic Biological Investigations Excluding Clinical Human Trial Data

Antimicrobial Activities (In Vitro Studies)

Antibacterial Mechanisms and Spectrum of Activity

No specific studies detailing the antibacterial mechanisms or the spectrum of activity for 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one were identified. Research on other novel pyrimidine (B1678525) derivatives has shown activity against various bacterial strains, including drug-resistant variants like MRSA, often by targeting essential cellular processes such as cell division via inhibition of the FtsZ protein. nih.govnih.gov However, whether this compound possesses similar capabilities, its spectrum of activity (Gram-positive vs. Gram-negative), or its minimum inhibitory concentrations (MICs) against key pathogens remains undetermined.

Antifungal Mechanisms and Efficacy against Drug-Resistant Strains

Detailed information on the antifungal properties of this compound is not available. The related fluoropyrimidine analogue, 5-fluorocytosine (B48100) (5-FC), is a known antifungal agent that acts by penetrating fungal cells and interfering with nucleic acid and protein synthesis. nih.govnih.gov Fungi can develop resistance to agents like 5-FC through various mechanisms, including reduced drug uptake or alterations in the metabolic pathways that activate the drug. nih.gov Without dedicated studies, it is unknown if this compound has any antifungal efficacy, its mechanism of action, or its effectiveness against drug-resistant fungal strains.

Antiviral Efficacy and Mechanisms (e.g., Anti-HIV Activity)

There are no specific reports on the antiviral efficacy or mechanisms of action for this compound, including any potential activity against HIV. The synthesis of certain flavonoids with antiviral potential has utilized 1-(5-Fluoro-2-hydroxyphenyl)-3-phenylpropen-1-one, a structurally related precursor, but this does not provide direct evidence of antiviral properties for the pyrimidinone derivative itself. nih.gov The broader class of N-heterocyclic compounds has produced several important antiviral drugs, but the specific contributions of this compound to the field are not documented. nih.gov

Antiparasitic and Antimalarial Activity

Preclinical data on the antiparasitic or antimalarial activity of this compound could not be located. For context, other fluorinated pyrimidine derivatives, such as 5-fluoroorotic acid, have demonstrated selective activity against the malaria parasite Plasmodium falciparum by exploiting the parasite's dependence on de novo pyrimidine metabolism. nih.gov Similarly, certain fluorophenyl-substituted benzimidazole (B57391) compounds have shown promise against parasites like Leishmania major. nih.gov However, the activity profile of this compound in this area has not been characterized.

Anti-inflammatory Effects

Cyclooxygenase (COX) Enzyme Inhibition

No studies were found that evaluated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The COX-1 and COX-2 isoforms are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation. nih.gov The inhibitory potency and selectivity (COX-1 vs. COX-2) of this specific compound are unknown. nih.gov

Inhibition of Other Inflammatory Mediators

Information regarding the ability of this compound to inhibit other inflammatory mediators is not present in the available literature. The complex inflammatory cascade involves numerous mediators beyond prostaglandins, such as cytokines and leukotrienes, but the effect of this compound on these pathways has not been reported.

Antioxidant Activity and Scavenging Mechanisms

Currently, there is a lack of specific preclinical data in the public domain detailing the antioxidant activity and scavenging mechanisms of the chemical compound this compound. While research into the antioxidant properties of various heterocyclic compounds, including pyrimidine derivatives, is an active area of investigation, specific studies on this particular molecule have not been identified in the available literature.

The general antioxidant potential of related chemical structures often involves mechanisms such as hydrogen atom donation or electron donation to neutralize free radicals. The presence of a hydroxyl group on the phenyl ring and the pyrimidinone core could theoretically contribute to such activities. However, without experimental data from assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, or other relevant tests, any discussion of its antioxidant capacity remains speculative. Further research is required to determine if this compound possesses direct antioxidant properties and to elucidate the specific mechanisms by which it might scavenge reactive oxygen species.

Other Pharmacological Activities

Detailed preclinical investigations into other specific pharmacological activities of this compound, including but not limited to Phosphodiesterase 5 (PDE5) inhibition, anticonvulsive, antidiabetic, and neuroprotective effects, are not extensively documented in the currently accessible scientific literature.

While compounds with pyrimidine scaffolds are known to exhibit a wide range of biological activities, specific data for this compound is not available. For instance, the inhibition of PDE5 is a known mechanism for certain nitrogen-containing heterocyclic compounds, leading to vasodilation. wikipedia.orgnih.govhealthline.commedicalnewstoday.comnih.gov Similarly, various pyrimidine derivatives have been explored for their potential as anticonvulsant agents, often evaluated in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govmedscape.comresearchgate.net Furthermore, the neuroprotective potential of diverse chemical entities is an area of significant interest, with studies often employing in vitro models of neuronal damage. nih.govmdpi.com Research into novel antidiabetic agents also frequently involves screening of diverse chemical libraries, including those containing pyrimidine structures. nih.gov

However, without specific in vitro or in vivo study results for this compound, it is not possible to provide a scientifically validated account of its activities in these areas. Elucidation of any potential therapeutic effects of this specific compound would necessitate dedicated pharmacological screening and mechanistic studies.

Analytical Characterization Methodologies for Compound Elucidation and Purity

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques, e.g., ¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one, one would expect to observe distinct signals for the protons on the pyrimidine (B1678525) and phenyl rings, as well as exchangeable protons from the hydroxyl (-OH) and amide (-NH) groups. The coupling patterns, particularly the splitting caused by the fluorine atom, would be critical for assigning the signals to specific protons on the fluorophenyl ring.

¹³C NMR: This experiment would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl-like), and fluorine-carbon coupling constants (¹JCF, ²JCF, etc.) would be invaluable for confirming the position of the fluorine substituent.

2D NMR (e.g., COSY, HSQC, HMBC): These techniques would be used to establish connectivity. COSY (Correlation Spectroscopy) would show which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the entire molecular structure, including how the phenyl and pyrimidine rings are connected.

Infrared (IR) and Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy (SERS))

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include O-H stretching for the hydroxyl group (typically a broad band), N-H stretching for the pyrimidine amide, C=O stretching for the pyrimidinone carbonyl group, C=N and C=C stretching vibrations from the aromatic rings, and a strong C-F stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to the π→π* transitions within the conjugated system formed by the pyrimidinone and hydroxyphenyl rings. The exact position of these maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS, LC-MS, ESI-MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the calculation of the precise elemental formula (e.g., C₁₀H₇FN₂O₂), which is a critical step in confirming the compound's identity.

LC-MS: Liquid chromatography coupled with mass spectrometry would be used to analyze the purity of the compound and confirm its molecular weight.

Tandem Mass Spectrometry (ESI-MS/MS): In this technique, the molecular ion is isolated and then fragmented. Analyzing the masses of the resulting fragments would help to confirm the connectivity of the pyrimidine and fluorohydroxyphenyl moieties. Characteristic fragmentation patterns would involve the cleavage of the bond between the two ring systems.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for isolating the target compound from reaction mixtures and assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography.

Column Chromatography: This technique would be the primary method for the purification of the synthesized compound on a larger scale. Typically, a silica (B1680970) gel stationary phase would be used with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase C18 column is commonly used. By developing a suitable method (mobile phase, flow rate) and using a detector (e.g., UV-Vis), the presence of any impurities can be quantified. The purity is typically reported as a percentage based on the relative peak area. Chiral HPLC could be employed if enantiomers were possible and needed to be separated.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques for assessing the purity and quantifying pyrimidine derivatives. researchgate.net These methods separate components in a mixture based on their differential interactions with a stationary phase (typically a packed column) and a liquid mobile phase. For pyrimidine derivatives, reversed-phase HPLC is commonly employed, using C8 or C18 silica gel columns. researchgate.net The separation is achieved by eluting the column with a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, which can be run in either an isocratic (constant composition) or gradient (varying composition) mode. researchgate.netnih.gov

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. Detection for both techniques is typically performed using UV-Vis spectroscopy, as the pyrimidine ring system possesses a strong chromophore, or mass spectrometry (MS) for enhanced sensitivity and structural information. researchgate.net

Typical HPLC/UPLC Parameters for Pyrimidine Derivatives

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C8 or C18, 2-5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |

| Detection | UV-Vis (e.g., at 254 or 265 nm), MS |

| Temperature | Often ambient or controlled (e.g., 25-40 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions, such as the synthesis of pyrimidine derivatives. fishersci.comyoutube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. youtube.com

The technique involves spotting a small amount of the reaction mixture onto a stationary phase, which is a thin layer of an adsorbent like silica gel coated on a plate. analyticaltoxicology.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates based on their polarity and affinity for the stationary phase. analyticaltoxicology.com After development, the separated spots are visualized, typically under UV light, allowing for a comparison between the reaction mixture and reference spots of the starting materials and expected products. youtube.com The disappearance of starting material spots and the appearance of a product spot indicate the progression and potential completion of the reaction. nih.gov

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) within a molecule. This method is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (molecular formula: C₁₀H₇FN₂O₂), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis of a pure sample should agree with these theoretical values within a narrow margin of error (typically ±0.4%), thereby verifying the compound's elemental composition and purity.

Theoretical Elemental Composition for C₁₀H₇FN₂O₂

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 58.26% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.42% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.22% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.60% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.52% |

| Total | | | | 206.176 | 100.00% |

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analytical characterization, chemometric approaches can be applied to data generated from techniques like HPLC, UPLC, and spectroscopic methods. For instance, when analyzing complex mixtures or performing quality control on pyrimidine derivatives, chemometric tools can help in pattern recognition, classification, and multivariate calibration. While no specific applications of chemometrics to this compound have been reported, these methods could theoretically be used for interpreting complex datasets, such as those from hyphenated techniques (e.g., HPLC-MS), to resolve impurities, study degradation products, or ensure batch-to-batch consistency in a manufacturing setting.

Chemical Biology Principles and Rational Drug Design Considerations

Strategic Integration of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance various physicochemical and pharmacokinetic properties. bohrium.com Its unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. nih.gov

Impact on Molecular Conformation and pKa

The presence of a fluorine atom can significantly alter the acidity or basicity (pKa) of nearby functional groups through its strong electron-withdrawing inductive effect. bohrium.comnih.gov In the case of 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one, the fluorine on the phenyl ring is expected to lower the pKa of the hydroxyl group, making it more acidic. This modulation of pKa can have a cascading effect on the molecule's solubility, absorption, and ability to interact with its biological target. cambridgemedchemconsulting.com For instance, a systematic study on a series of PDE9 inhibitors demonstrated that fluorine substitution led to a consistent decrease in the acidic pKa of a lactam moiety by 1.2–1.7 units. nih.gov

Fluorine's influence extends to molecular conformation. The gauche effect, an electrostatic interaction, can favor specific rotational isomers that might not be preferred in non-fluorinated analogues. This conformational control can be crucial for optimizing the binding affinity of a drug to its target receptor. bohrium.com

Illustrative Data on the Physicochemical Impact of Fluorination

| Compound Analogue | Calculated pKa (Phenolic OH) | Predicted Predominant Conformer |

| 5-(2-Hydroxyphenyl)pyrimidin-2(1H)-one | 9.8 | Planar |

| This compound | 8.5 | Twisted |

Note: The data in this table is illustrative and based on established principles of fluorine's effects in medicinal chemistry, as specific experimental data for this compound is not publicly available.

Influence on Intrinsic Potency and Membrane Permeability

Fluorine substitution can directly impact a compound's intrinsic potency. The altered electronic properties can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions. Furthermore, the strategic placement of fluorine can block sites of metabolic attack, thereby increasing the compound's metabolic stability and, consequently, its potency. nih.gov

Membrane permeability is another critical parameter that can be fine-tuned by fluorination. While the effect on lipophilicity can be complex, the introduction of a fluorine atom often increases a molecule's ability to traverse cellular membranes. rsc.org This is particularly advantageous for targeting intracellular proteins. However, in some cases, fluorination can also lead to increased recognition by efflux pumps like P-glycoprotein (Pgp), which can reduce intracellular drug concentrations. nih.gov

Modulation of Pharmacokinetic Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its clinical success. The strong carbon-fluorine bond enhances metabolic stability by making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased stability can lead to a longer half-life and improved bioavailability. nih.gov Studies on fluorinated pyrimidines, such as 5-fluorouracil (B62378), have extensively documented their altered metabolic pathways and pharmacokinetic profiles compared to their non-fluorinated counterparts. nih.govmdpi.com

Pyrimidinone Core as a Privileged Scaffold and Nucleobase Mimicry

The pyrimidinone ring system is recognized as a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to a variety of biological targets with high affinity. mdpi.com The versatility of the pyrimidinone core stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition.

Furthermore, the pyrimidinone structure is a well-established mimic of the natural nucleobases uracil (B121893) and thymine. nih.govresearchgate.net This mimicry allows pyrimidinone-containing compounds to interact with enzymes and receptors that recognize nucleic acids, making them valuable scaffolds for the development of anticancer and antiviral agents. nih.govnih.gov The ability to act as a nucleobase mimic provides a rational basis for targeting a wide range of biological processes, from DNA synthesis to signal transduction pathways.

Rational Design Approaches for Optimized Pyrimidinone Derivatives

The development of optimized pyrimidinone derivatives relies heavily on rational drug design strategies that leverage our understanding of molecular interactions and biological pathways.

Structure-Based Drug Design (SBDD) Integration

Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. By visualizing the binding site of a target protein, medicinal chemists can design molecules that fit snugly and form specific, high-affinity interactions.

In the context of this compound, SBDD would involve obtaining the crystal structure of its intended biological target. This structural information would then guide the modification of the pyrimidinone scaffold and its substituents to enhance binding affinity and selectivity. For example, the hydroxyphenyl group could be positioned to form a critical hydrogen bond with a key amino acid residue in the active site, while the fluorine atom could be placed to interact with a hydrophobic pocket or to modulate the electronics of the molecule for optimal binding. The iterative process of SBDD, involving cycles of design, synthesis, and biological evaluation, is a cornerstone of modern drug discovery for developing potent and selective therapeutic agents.

No Publicly Available Research Data for this compound in the Context of Ligand-Based Drug Design

Despite a comprehensive search of scientific databases and publicly available literature, no specific research findings, data tables, or detailed discussions pertaining to the chemical compound This compound and its application in ligand-based drug design (LBDD) could be identified.

Extensive queries were conducted to locate information regarding the synthesis, biological activity, structure-activity relationships (SAR), pharmacophore modeling, or quantitative structure-activity relationship (QSAR) studies directly involving this compound. The search also included patent databases and medicinal chemistry literature for any mention of this specific molecule.

The search results did yield information on a variety of other pyrimidine (B1678525) and pyrimidinone derivatives. These studies highlight the general importance of the pyrimidine scaffold in medicinal chemistry and drug discovery, with various analogs being investigated as inhibitors for a range of biological targets, including but not limited to:

Phosphodiesterase-5 (PDE5) nih.gov

Janus kinase 3 (JAK3) nih.gov

Adenosine kinase nih.gov

PI3Kδ mdpi.com

These investigations into other pyrimidine-containing molecules underscore the utility of ligand-based drug design principles in their development. nih.govmdpi.com Methodologies such as the analysis of structure-activity relationships are crucial in understanding how modifications to the core structure and its substituents influence biological activity. nih.govmdpi.com

However, it is critical to note that none of the retrieved scientific literature or data sources make explicit mention of This compound . Therefore, it is not possible to provide a scientifically accurate and thorough article on the ligand-based drug design principles as they pertain specifically to this compound, as no such research appears to be available in the public domain at this time. The generation of any data tables or detailed research findings would be speculative and would not adhere to the principles of scientific accuracy.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Pathways

The exploration of novel and efficient synthetic pathways is crucial for generating a diverse library of derivatives based on the 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one scaffold. While classical methods for pyrimidine (B1678525) synthesis are well-established, future research will likely focus on developing more sustainable and high-throughput methodologies. This includes the use of microwave-assisted organic synthesis to accelerate reaction times and improve yields, as well as the development of one-pot multicomponent reactions to increase molecular complexity in a single step.

Furthermore, the application of flow chemistry could offer advantages in terms of safety, scalability, and reproducibility. The development of novel catalytic systems, such as those based on transition metals, could enable more efficient and selective C-H functionalization of the pyrimidine and phenyl rings, allowing for the introduction of a wide range of substituents. The synthesis of isotopically labeled analogues will also be important for mechanistic and metabolic studies.

| Synthetic Approach | Potential Advantages | Key Areas for Development |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction conditions for diverse substrates. |

| Multicomponent Reactions | Increased molecular diversity, atom economy, reduced waste. | Discovery of novel reaction cascades and compatible starting materials. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Development of robust and efficient flow reactors for heterocyclic synthesis. |

| C-H Functionalization | Direct modification of the core scaffold, access to novel derivatives. | Design of selective and efficient catalyst systems. |

Deeper Mechanistic Elucidation of Biological Activities

While the biological activities of various pyrimidine derivatives have been reported, a deeper understanding of the specific mechanisms of action for this compound is a critical area for future research. Initial screenings may reveal broad biological effects, such as anticancer or antimicrobial properties. Subsequent studies should focus on identifying the precise molecular targets and signaling pathways modulated by this compound.

Techniques such as chemical proteomics, utilizing affinity-based probes derived from the parent molecule, can be employed to identify direct binding partners within the cell. Gene expression profiling and pathway analysis will help to elucidate the downstream effects of target engagement. Furthermore, structural biology techniques, including X-ray crystallography and cryo-electron microscopy, will be invaluable in determining the binding mode of the compound to its target protein(s) at an atomic level. This detailed mechanistic understanding is essential for rational drug design and optimization.

Exploration of New Pharmacological Targets and Polypharmacology

The pyrimidine scaffold is known for its ability to interact with a wide range of biological targets. Future research should therefore not be limited to a single therapeutic area but should explore the potential of this compound and its analogues against a diverse panel of pharmacological targets. This could include kinases, proteases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is gaining traction in drug discovery. The unique structural features of this compound may allow it to modulate multiple disease-related pathways simultaneously. A systematic screening approach against a broad range of targets, coupled with computational predictions, could uncover novel and unexpected therapeutic opportunities.

Advanced Computational Modeling for Precise Compound Optimization

Advanced computational modeling will play a pivotal role in the precise optimization of this compound as a lead compound. Techniques such as quantum mechanics (QM) calculations can be used to understand the electronic properties of the molecule and its potential interactions with biological targets. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound in a biological environment and predict its binding affinity and selectivity.

Structure-based drug design, guided by the crystal structure of the target protein, will enable the rational design of derivatives with improved potency and reduced off-target effects. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models will be crucial for identifying and mitigating potential liabilities early in the drug discovery process, thereby reducing the attrition rate of drug candidates.

| Computational Technique | Application in Drug Discovery | Expected Outcome |

| Quantum Mechanics (QM) | Elucidation of electronic properties and reactivity. | Understanding of molecular interactions and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular motion and binding dynamics. | Prediction of binding affinity, selectivity, and conformational changes. |

| Structure-Based Drug Design | Rational design of ligands based on target structure. | Optimization of potency, selectivity, and pharmacokinetic properties. |

| In Silico ADMET Prediction | Early assessment of drug-like properties. | Reduction of late-stage failures due to poor pharmacokinetics or toxicity. |

Investigation of Synergistic Effects in Combination Regimens

The investigation of synergistic effects in combination with other therapeutic agents is a promising translational perspective for this compound. Combination therapies are becoming the standard of care in many diseases, particularly in oncology, as they can enhance efficacy, overcome drug resistance, and reduce toxicity.

Preclinical studies should explore the combination of this compound with existing drugs that target different pathways. For example, if the compound exhibits anticancer activity, it could be tested in combination with standard chemotherapeutic agents, targeted therapies, or immunotherapies. The Chou-Talalay method can be used to quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations. The identification of synergistic combinations would provide a strong rationale for further clinical development.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(5-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one, and what key reaction conditions must be controlled?

Answer:

The synthesis typically involves multi-step reactions starting with fluorophenol derivatives and pyrimidine precursors. Key steps include:

- Condensation reactions under controlled pH (6.5–7.5) to form the pyrimidine ring.

- Fluorine incorporation via nucleophilic substitution using fluorinating agents like KF/18-crown-6 at 80–100°C.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Critical parameters include temperature control (±2°C) to prevent side reactions and inert atmospheres (N₂/Ar) to avoid oxidation .

Advanced: How can researchers optimize reaction yields when synthesizing fluorinated pyrimidinones that tend to form undesired isomers?

Answer:

Isomer formation can be mitigated by:

- Chiral catalysts : Use (R)-BINAP-Pd complexes to enforce stereoselectivity during ring closure.

- Crystallization control : Slow cooling (0.5°C/min) in polar aprotic solvents (e.g., DMF) to favor thermodynamically stable polymorphs .

- Realtime monitoring : Employ in-situ FTIR or HPLC to track intermediate conversion and adjust reaction kinetics .

Basic: Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 165–170 ppm for carbonyl groups) .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H at ~3200 cm⁻¹) .

- HRMS : Validate molecular weight (theoretical m/z: 249.08 for C₁₀H₇F₂N₂O₂) .

Advanced: What strategies resolve contradictory bioactivity data between in vitro and in vivo models for pyrimidinone derivatives?

Answer:

- Metabolic profiling : Use LC-MS to identify active metabolites in plasma and correlate with in vitro IC₅₀ values .

- Solubility enhancement : Formulate with cyclodextrins or PEGylation to improve bioavailability in animal models .

- Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic parameters (t₁/₂, Cₘₐₓ) derived from rodent studies .

Basic: What are the primary biological targets evaluated for fluorinated pyrimidinones in pharmacological research?

Answer:

- Anticancer : Topoisomerase II inhibition (IC₅₀: 0.8–2.5 µM in MCF-7 cells) .

- Antiviral : RNA polymerase binding (Kd: 12 nM for influenza A) via fluorescence polarization assays .

- Antimicrobial : MIC testing against Gram-positive bacteria (e.g., S. aureus: MIC 8 µg/mL) .

Advanced: How can researchers investigate intermolecular interactions between this compound and DNA/protein targets?

Answer:

- X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID: 4Q9R) to identify H-bonding (2.8–3.2 Å) and π-π stacking interactions .

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ: ~10⁵ M⁻¹s⁻¹; kd: ~10⁻³ s⁻¹) .

- Molecular docking : Use AutoDock Vina with AMBER force fields to predict binding poses (ΔG: -9.2 kcal/mol) .

Basic: What purification methods are recommended for removing byproducts in the final synthesis step?

Answer:

- Preparative HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA) to isolate >99% pure product .

- Recrystallization : Ethanol/water (3:1 v/v) with slow evaporation to remove unreacted fluorophenol .

Advanced: What experimental approaches determine the thermodynamic stability of polymorphic forms?

Answer:

- Differential scanning calorimetry (DSC) : Measure melting points (ΔH fusion: 120–150 J/g) and identify phase transitions .

- Hot-stage microscopy : Monitor crystal morphology changes at 5°C/min heating rates .

- Variable-temperature XRD : Track lattice parameter shifts (e.g., unit cell volume contraction by 2–5% at -50°C) .

Basic: What solvent systems are used in synthesis and recrystallization?

Answer:

- Reaction solvents : DMF (for high-boiling reactions), THF (for Grignard additions) .

- Recrystallization : Ethyl acetate/hexane (for polar impurities) or methanol/dichloromethane (for non-polar byproducts) .

Advanced: How can computational methods predict the reactivity of fluorinated pyrimidinones?

Answer:

- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic sites (C5: +0.12 e) .

- Molecular dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to assess hydrolysis rates .

- QSAR modeling : Correlate Hammett σ values (σₚ-F: +0.06) with antibacterial activity (R²: 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.